molecular formula C8H11ClN2O4S B1381104 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride CAS No. 1803611-32-6

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride

Cat. No. B1381104
M. Wt: 266.7 g/mol
InChI Key: HKFMCDIAHYGVQK-UHFFFAOYSA-N
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Description

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride, also known as SA-2, is a chemical compound with the CAS Number: 1803611-32-6 . It has a molecular weight of 266.71 and diverse application prospects in various fields of research and industry, including material science, biochemistry, and pharmaceutical development.


Molecular Structure Analysis

The IUPAC name of this compound is ( (2-aminophenyl)sulfonyl)glycine hydrochloride . The InChI code is 1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7 (6)15 (13,14)10-5-8 (11)12;/h1-4,10H,5,9H2, (H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antitumor Activity

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has shown potential in antitumor applications. One study highlights the preparation of a compound derived from chlorambucil and sulfadiazine derivative, exhibiting high antitumor activity with a significant therapeutic index (Huang, Yang, Lin, & Huang, 2001). Additionally, the compound's synthesis involves a Schiff's base as a protective group for the aromatic amine, which can be completely removed by UV light irradiation. This compound's high therapeutic index suggests its efficacy in treating tumors with lower toxicity compared to traditional treatments.

Hydrogen Bond Studies

Research on hydrogen bonds in related compounds has been conducted. For instance, a study explored substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, synthesized from derivatives of 2-amino-nitrophenol and ((4-methylbenzenesulfonyl)amino)acetic acid. These compounds were characterized through various spectroscopic methods, and the molecular structure of some compounds was determined via X-ray crystallography. The study provided insights into the intramolecular hydrogen-bonding behavior of these compounds (Romero & Margarita, 2008).

Synthesis of Related Compounds

Several studies have focused on the synthesis of various compounds utilizing 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride or related sulfonamides. One example is the synthesis of 3-alkyl-3-(alkylamino)indolin-2-ones, which involved the base-mediated C-arylation of 2-nitrobenzenesulfonamides (Giménez-Navarro, Volná, & Krchňák, 2015). Another study highlighted the use of sulfonamide derivatives to create potent antitumor agents, indicating the versatility of sulfonamides in synthesizing various biologically active compounds (Huang, Lin, & Huang, 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFMCDIAHYGVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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